5-Phenyl-1H-pyrrole-2-carboxylic acid
Overview
Description
5-Phenyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.19 g/mol . The IUPAC name for this compound is 5-phenyl-1H-pyrrole-2-carboxylic acid .
Synthesis Analysis
The synthesis of pyrrole derivatives, including 5-Phenyl-1H-pyrrole-2-carboxylic acid, can be achieved through various methods. One such method involves the reaction of 1H-pyrrole, 2-acetyl-1H-pyrrole, and 1-methyl-1H-pyrrole with carbon tetrachloride and aliphatic alcohols in the presence of iron-containing catalysts . Another method involves the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Molecular Structure Analysis
The molecular structure of 5-Phenyl-1H-pyrrole-2-carboxylic acid consists of a pyrrole ring attached to a phenyl group at the 5-position and a carboxylic acid group at the 2-position . The InChI code for this compound is 1S/C11H9NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) .Physical And Chemical Properties Analysis
5-Phenyl-1H-pyrrole-2-carboxylic acid has a molecular weight of 187.19 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . Its XLogP3-AA value, which is a measure of its lipophilicity, is 2.2 . The exact mass and monoisotopic mass of this compound are 187.063328530 g/mol .Scientific Research Applications
Structural and Spectral Investigations
Research involving derivatives of pyrrole carboxylic acid, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has focused on structural and spectral studies. These studies combine experimental and theoretical approaches, including NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction, to understand the properties of these compounds (Viveka et al., 2016).
Electronic and Electrochemical Properties
In the realm of organometallics, derivatives like 2,5-diferrocenyl-1-phenyl-1H-pyrrole have been synthesized and studied for their electronic and structural properties. These studies involve UV−vis spectroscopy and single-crystal X-ray diffraction, focusing on electron delocalization and electrochemical properties (Hildebrandt et al., 2011).
Catalysis and Chemical Reactions
Pyrrole-2-carboxylic acid has been identified as an effective ligand in Cu-catalyzed reactions of primary anilines with aryl halides. This showcases its role in facilitating chemical transformations, an area crucial in synthetic chemistry (Altman et al., 2008).
Synthesis of HIV-1 Entry Inhibitors
Derivatives of 5-Arylpyrrole-2-carboxylic acids are key intermediates in synthesizing HIV-1 entry inhibitors. The methodology described for their synthesis contributes to the development of significant medicinal compounds (Belov et al., 2017).
Corrosion Inhibition
Some derivatives, like 1H-pyrrole-2,5-dione, have shown potential as corrosion inhibitors for carbon steel in acidic environments. Their efficiency and mechanism of action are explored through electrochemical and weight loss studies (Zarrouk et al., 2015).
Crystallography and Quantum Chemistry
Crystallographic and ab initiotheoretical studies of pyrrole derivatives, like 1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrole-3-carboxylic acid, provide insights into molecular structures and packing, which are essential for understanding the properties and reactivity of these compounds (Maurin et al., 2002).
Pharmaceutical Research
Synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological activity has been explored. These compounds, synthesized via acyl chlorides, indicate the versatility of pyrrole derivatives in developing novel pharmaceuticals (Bijev et al., 2003).
Cascade Reactions in Organic Synthesis
Research on cascade transformations involving Ugi reactions with pyrrole compounds has led to the synthesis of a 1H-pyrrol-2(5H)-one core. This demonstrates the potential of pyrrole derivatives in facilitating complex organic synthesis pathways (Peshkov et al., 2014).
Antibacterial Drug Development
The synthesis of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives as potential antibacterial drugs showcases the role of pyrrole derivatives in antimicrobial drug development. These compounds' structures and antibacterial screening highlight their potential in combating bacterial infections (Devi et al., 2018).
Nanocatalyst for Synthesis of Antibacterial Agents
Pyrrole-2-carboxylic acid functionalized Fe3O4 nanoparticles have been developed as nanocatalysts for synthesizing novel antibacterial agents. This research underscores the role of pyrrole derivatives in nanotechnology and pharmaceutical synthesis (Poormirzaei, 2020).
Future Directions
The future directions for the study and application of 5-Phenyl-1H-pyrrole-2-carboxylic acid could involve further exploration of its synthesis methods, chemical reactions, and biological activities . The development of novel pyrrole derivatives and the investigation of their potential applications in various fields such as medicinal chemistry could also be areas of future research .
properties
IUPAC Name |
5-phenyl-1H-pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQVNAGNEONSTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20984994 | |
Record name | 5-Phenyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20984994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
6636-06-2 | |
Record name | 6636-06-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16407 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Phenyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20984994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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